4-tert-butyl-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide
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Overview
Description
4-tert-butyl-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide is an organic compound that belongs to the class of benzoic acids and derivatives This compound is characterized by the presence of a tert-butyl group, dibromo substituents, and a dihydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide typically involves the following steps:
Formation of the Schiff Base: The reaction between 3,5-dibromo-2,4-dihydroxybenzaldehyde and 4-tert-butylaniline under acidic or basic conditions leads to the formation of the Schiff base intermediate.
Amidation Reaction: The Schiff base is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-tert-butyl-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(4-nitrophenyl)benzamide
- 4-tert-butyl-N-(3,5-dichlorophenyl)benzamide
- 4-tert-butyl-N-(2,4-dihydroxyphenyl)benzamide
Uniqueness
4-tert-butyl-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide is unique due to the presence of both dibromo and dihydroxy substituents on the phenyl ring, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C18H18Br2N2O3 |
---|---|
Molecular Weight |
470.2 g/mol |
IUPAC Name |
4-tert-butyl-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H18Br2N2O3/c1-18(2,3)12-6-4-10(5-7-12)17(25)22-21-9-11-8-13(19)16(24)14(20)15(11)23/h4-9,23-24H,1-3H3,(H,22,25)/b21-9- |
InChI Key |
FVJUELRQTOWYRY-NKVSQWTQSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C\C2=CC(=C(C(=C2O)Br)O)Br |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
Origin of Product |
United States |
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